4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine
Description
4-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 3-methoxyphenylpiperazine moiety at position 4 and a 4-methylpyrazole group at position 4. The pyrimidine ring provides a planar, electron-deficient scaffold, while the piperazine and pyrazole substituents enhance solubility and modulate receptor interactions. This structural motif is common in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors and enzymes due to its ability to mimic purine bases .
Properties
IUPAC Name |
4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methylpyrazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-15-12-22-25(13-15)19-11-18(20-14-21-19)24-8-6-23(7-9-24)16-4-3-5-17(10-16)26-2/h3-5,10-14H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTDGQKHAVBSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully hydrogenated derivative .
Scientific Research Applications
4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Piperazine Substituents
- The ortho-substitution reduces steric hindrance but may decrease binding affinity to serotonin or dopamine receptors due to altered spatial orientation .
Letermovir ():
A quinazoline derivative with a 3-methoxyphenylpiperazine group, Letermovir is an antiviral agent targeting the cytomegalovirus (CMV) terminase complex. Unlike the pyrimidine-based target compound, its quinazoline core enhances rigidity, improving specificity for viral enzymes over human kinases .
¹Calculated based on structural similarity to .
Pyrazole Linkage and Heterocyclic Variations
4-{4-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}pyrimidine (CAS 2741931-90-6, ):
This analog introduces an ethyl linker between the pyrazole and piperazine. The added flexibility may reduce binding potency but improve metabolic stability by shielding the pyrazole from oxidative enzymes .
²Estimated based on molecular formula.
Pharmacological Targets and Selectivity
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS 878063-77-5, ):
This pyrazolopyrimidine derivative demonstrates kinase inhibition activity. The benzylpiperazine group confers selectivity for PI3Kδ, a target in inflammatory diseases .- PI-3065 (): A thieno[3,2-d]pyrimidine-based PI3Kδ inhibitor with a morpholine substituent. The thienopyrimidine core enhances membrane permeability compared to pyrimidine .
³Values inferred from class-specific data.
Q & A
What are the key synthetic routes for 4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine, and how are reaction conditions optimized?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the pyrimidine core, followed by functionalization with piperazine and pyrazole moieties. Key steps include:
- Piperazine coupling: Reacting 3-methoxyphenylpiperazine with a halogenated pyrimidine intermediate under nucleophilic aromatic substitution (SNAr) conditions. Dimethylformamide (DMF) or dichloromethane (DCM) are common solvents, with bases like potassium carbonate facilitating deprotonation .
- Pyrazole introduction: A Suzuki-Miyaura coupling or nucleophilic substitution may attach the 4-methylpyrazole group to the pyrimidine ring. Catalysts like Pd(PPh₃)₄ and ligands such as XPhos enhance cross-coupling efficiency .
- Optimization: Reaction parameters (temperature: 80–120°C; time: 12–48 hours) and stoichiometric ratios (1:1.2 for limiting reagents) are adjusted to maximize yield. Thin-layer chromatography (TLC) and HPLC monitor intermediate purity (>95%) .
How can researchers characterize the structural and electronic properties of this compound?
Level: Basic
Methodological Answer:
Structural characterization employs:
- Spectroscopic techniques:
- ¹H/¹³C NMR: Assign peaks to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; pyrazole methyl at δ 2.3–2.5 ppm) .
- Mass spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ expected at m/z 405.2) .
- X-ray crystallography: Resolve 3D conformation, particularly piperazine ring puckering and dihedral angles between aromatic systems. Hydrogen bonding networks (e.g., N–H⋯O interactions) can be analyzed .
What in vitro assays are appropriate for initial pharmacological screening?
Level: Basic
Methodological Answer:
Initial biological screening focuses on target engagement and cytotoxicity:
- Receptor binding assays: Radioligand displacement studies (e.g., for serotonin 5-HT₁A or dopamine D₂ receptors) using transfected HEK-293 cells. IC₅₀ values are calculated via nonlinear regression .
- Enzyme inhibition: Fluorescence-based assays (e.g., kinase inhibition) with ATP analogs. Z’-factor >0.5 ensures assay robustness .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine EC₅₀. Include positive controls (e.g., doxorubicin) and normalize to vehicle-treated cells .
How can contradictory data in receptor binding assays be resolved?
Level: Advanced
Methodological Answer:
Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal assays: Compare radioligand binding with functional assays (e.g., cAMP accumulation for GPCRs) to confirm target engagement .
- Proteome-wide profiling: Use affinity chromatography coupled with mass spectrometry to identify off-target interactions .
- Statistical rigor: Apply Bayesian hierarchical models to account for batch effects and outliers. Replicate experiments across independent labs .
What computational methods predict the compound's interaction with biological targets?
Level: Advanced
Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in receptor active sites (e.g., 5-HT₁A). Validate with MD simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories .
- Free energy calculations: Apply MM-GBSA or alchemical methods (e.g., FEP+) to estimate binding affinities. Compare with experimental IC₅₀ values for validation .
- Pharmacophore modeling: Generate 3D interaction maps (e.g., hydrogen bond donors/acceptors) using MOE or Discovery Studio to guide SAR .
How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Level: Advanced
Methodological Answer:
- Analog synthesis: Systematically vary substituents (e.g., replace methoxy with ethoxy or halogens) and assess impact on potency/selectivity .
- 3D-QSAR: Build CoMFA or CoMSIA models using alignment-independent descriptors. Validate with leave-one-out cross-validation (q² >0.5) .
- Paralog screening: Test analogs against receptor isoforms (e.g., 5-HT₁A vs. 5-HT₁B) to identify selectivity-determining residues .
What are the stability and degradation products of this compound under physiological conditions?
Level: Advanced
Methodological Answer:
- Forced degradation studies: Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor via LC-MS to identify degradation products (e.g., hydrolyzed piperazine or oxidized pyrazole) .
- Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via UPLC. CYP450 isoforms responsible for metabolism are identified using isoform-specific inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
